2-Methoxy-4-methyl-1,3-dioxolane
Description
Overview of Cyclic Acetals and Ketals in Organic Synthesis
Cyclic acetals and ketals, such as 1,3-dioxolanes and 1,3-dioxanes, are crucial intermediates in organic synthesis. researchgate.net They are formed by the reaction of aldehydes or ketones with diols, typically in the presence of an acid catalyst. ijsdr.orgyoutube.com This reaction is reversible, allowing for the protection of a carbonyl group from unwanted reactions during a multi-step synthesis. The stability of cyclic acetals and ketals towards nucleophiles and bases makes them particularly valuable. organic-chemistry.org Deprotection, or the removal of the protecting group to regenerate the carbonyl compound, is usually achieved through acid-catalyzed hydrolysis. organic-chemistry.org
The formation of these cyclic structures is favored both thermodynamically, due to the formation of a stable five or six-membered ring, and kinetically. youtube.com Their applications are extensive, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. silverfernchemical.com
Structural Features and Core Heterocyclic Ring System of 1,3-Dioxolanes
The core of a 1,3-dioxolane (B20135) is a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, and three carbon atoms. nih.govchemicalbook.com This structure is related to tetrahydrofuran, with an oxygen atom replacing a methylene (B1212753) group at the 2-position. wikipedia.org The compound 2-Methoxy-4-methyl-1,3-dioxolane features this core ring system with a methoxy (B1213986) group (-OCH3) attached to the carbon at the 2-position and a methyl group (-CH3) at the 4-position.
The presence of stereocenters, in this case at the C2 and C4 positions, gives rise to the possibility of stereoisomers (cis and trans isomers), which can have different chemical and physical properties.
Table 1: Interactive Data Table of Properties for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
| This compound | 28104-02-1 | C5H10O3 | 118.13 | Not available | Not available |
| 1,3-Dioxolane | 646-06-0 | C3H6O2 | 74.08 | 75 | 1.401 |
| 2-Methoxy-1,3-dioxolane (B17582) | 19693-75-5 | C4H8O3 | 104.10 | 129-130 | 1.409 |
| 4-Methyl-1,3-dioxolan-2-one | 108-32-7 | C4H6O3 | 102.09 | 242 | 1.421 |
Academic Research Trajectories for Methoxy-Substituted 1,3-Dioxolane Systems
Academic research into methoxy-substituted 1,3-dioxolane systems has explored various facets of their chemistry. These compounds are of interest due to their potential applications and the fundamental chemical principles they exemplify.
One significant area of research is their synthesis. For instance, the synthesis of 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane has been achieved by reacting glycerol (B35011) with methyl orthoacetate in the presence of p-toluenesulfonic acid. prepchem.com This highlights a common method for creating substituted dioxolanes.
Furthermore, methoxy-substituted dioxolanes serve as valuable reagents in organic synthesis. 2-Methoxy-1,3-dioxolane has been utilized as a mild acetalizing agent and a protected formyl synthon. chemicalbook.com It has been employed in the synthesis of potential HIV inhibitors and diastereoisomeric cyclic acetals. chemicalbook.comsigmaaldrich.com
Research has also delved into the biological activities of dioxolane derivatives. While not specific to this compound, studies on other substituted 1,3-dioxolanes have revealed their potential as antimicrobial and antifungal agents, and as modulators of multidrug resistance in cancer cells. nih.govresearchgate.netnih.gov These findings suggest that the 1,3-dioxolane scaffold is a promising platform for the development of new therapeutic agents. The synthesis of ethers containing 1,3-dioxolane fragments has also been explored for their potential cytotoxic properties.
The efficient synthesis of specific dioxolanes, such as 2-methylene-4-phenyl-1,3-dioxolane, for applications in polymer chemistry, further underscores the versatility of this class of compounds. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
28104-02-1 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C5H10O3/c1-4-3-7-5(6-2)8-4/h4-5H,3H2,1-2H3 |
InChI Key |
QKJZGZIHQKQLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)OC |
Origin of Product |
United States |
Synthetic Methodologies for Substituted 1,3 Dioxolanes
Acid-Catalyzed Acetalization and Ketalization of Aldehydes and Ketones
A fundamental and widely utilized method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of aldehydes or ketones with 1,2-diols. This reversible reaction, known as acetalization (from an aldehyde) or ketalization (from a ketone), is a reliable route to the corresponding cyclic acetals. organic-chemistry.org
The core of this synthetic approach involves the condensation of a 1,2-diol with a carbonyl compound. chemicalbook.com In the context of 2-Methoxy-4-methyl-1,3-dioxolane, the structural components suggest a reaction between 1,2-propanediol and a formic acid derivative. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org The 1,3-dioxolane (B20135) ring is generally stable under basic and neutral conditions but can be readily cleaved under acidic conditions, highlighting its utility as a protecting group. organic-chemistry.org
The reaction of glycerol (B35011) with various ketones, for instance, has been shown to produce 1,3-dioxolane-4-methanol (B150769) derivatives. thieme-connect.de While not directly the target compound, this illustrates the general principle of reacting a diol with a carbonyl source to form the dioxolane ring.
A variety of acid catalysts can be employed to facilitate dioxolane formation. Both Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), and Lewis acids are effective. thieme-connect.degoogle.com The catalyst's role is to activate the carbonyl group, rendering it more susceptible to nucleophilic attack by the diol.
For instance, p-toluenesulfonic acid is a standard catalyst used in refluxing toluene (B28343) to drive the reaction forward by continuously removing the water formed. organic-chemistry.org Other catalytic systems include the use of indium(III) trifluoromethanesulfonate (B1224126) for deprotection, which underscores the reversible nature of the acid-catalyzed process. organic-chemistry.org More recently, novel catalytic systems like mesoporous polymelamine-formaldehyde polymer and graphitic-C₃N₄ under visible light have been explored for acetalization reactions, showcasing the ongoing development in this field. nih.gov In the synthesis of related 1,3-dioxolane structures, catalysts such as phosphomolybdic acid have been shown to provide high regioselectivity. thieme-connect.de
Synthesis via Orthoester Reactions
Orthoesters serve as valuable precursors in the synthesis of dioxolanes, offering an alternative to the direct acetalization of carbonyl compounds.
Transacetalization is a key strategy for synthesizing 2-alkoxy-1,3-dioxolanes. This method involves the reaction of a diol with an orthoester, such as trimethyl orthoformate or triethyl orthoformate, in the presence of an acid catalyst. mdpi.comwikipedia.org For the synthesis of this compound, the reaction would theoretically involve 1,2-propanediol and trimethyl orthoformate.
A similar reaction is the synthesis of 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane from glycerol and methyl orthoacetate, catalyzed by p-toluenesulfonic acid. prepchem.com This demonstrates the utility of orthoesters in forming substituted dioxolanes. The reaction of glycerol with trimethyl orthoformate has also been studied, leading to the formation of (2-methoxy-1,3-dioxolan-4-yl)methanol and further to 4-(dimethoxymethoxy)methyl-2-methoxy-1,3-dioxolane. mdpi.com These examples highlight the versatility of orthoester chemistry in accessing complex dioxolane structures.
| Reactants | Catalyst | Product | Reference |
| Glycerol, Methyl orthoacetate | p-Toluenesulfonic acid | 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane | prepchem.com |
| Glycerol, Trimethyl orthoformate | Acidic ionic liquids | (2-methoxy-1,3-dioxolan-4-yl)methanol | mdpi.com |
| (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol, Triethyl orthoformate | p-Toluenesulfonic acid monohydrate | (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane | mdpi.com |
The formation of dioxolanes from orthoesters is governed by both thermodynamic and kinetic factors. The reactions are typically reversible and driven towards the product side by removing a small alcohol byproduct (e.g., methanol (B129727) or ethanol). mdpi.com The stability of the five-membered dioxolane ring compared to the starting materials also provides a thermodynamic driving force.
Kinetic studies on the hydrolysis of 2-methoxy-2-alkyl-1,3-dioxolane ortho esters, which proceed through a tetrahedral intermediate, provide insight into the reaction mechanism. researchgate.net The rates of these reactions are influenced by factors such as solvent polarity and the electronic nature of the substituents. nih.gov For instance, electron-donating groups on the orthoester can increase the rate of hydrolysis, while electron-withdrawing groups can make them remarkably stable even under acidic conditions. nih.gov The interplay between thermodynamics and kinetics is crucial in controlling the outcome of these reactions, and in some cases, can be exploited to achieve stereo-editing or the formation of non-equilibrium products. documentsdelivered.comberkeley.edu
Mechanistic Investigations of Dioxolane Synthesis
The mechanism of acid-catalyzed dioxolane formation from aldehydes and diols proceeds through several key steps. The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The diol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the remaining hydroxyl group of the diol on the oxocarbenium ion, followed by deprotonation, yields the 1,3-dioxolane ring.
In the case of transacetalization with orthoesters, the mechanism is similar. The orthoester is first activated by the acid catalyst. The diol then displaces one of the alkoxy groups to form a new intermediate, which then undergoes an intramolecular reaction to form the dioxolane ring and release an alcohol molecule. Kinetic studies have shown that the hydrolysis of ortho esters, the reverse reaction, can proceed through a multi-stage mechanism involving a tetrahedral intermediate. researchgate.net Understanding these mechanistic details is essential for optimizing reaction conditions and achieving the desired product with high yield and selectivity.
Advanced and Specialized Synthetic Routes for Dioxolane Derivatives
Reaction Pathways and Intermediate Characterization
The primary synthetic pathway to this compound involves the acid-catalyzed acetalization of 1,2-propanediol with trimethyl orthoformate. This reaction is a cornerstone of cyclic acetal (B89532) formation and proceeds through a well-documented mechanism. organic-chemistry.orgchemicalbook.com
The reaction commences with the protonation of the orthoester, trimethyl orthoformate, by an acid catalyst. This initial step increases the electrophilicity of the central carbon atom. Subsequently, one of the hydroxyl groups of 1,2-propanediol performs a nucleophilic attack on the activated carbon, leading to the displacement of a molecule of methanol and the formation of a hemiacetal intermediate.
This intermediate then undergoes an intramolecular cyclization. The remaining hydroxyl group attacks the central carbon, resulting in the elimination of a second methanol molecule and the formation of a five-membered ring. The key intermediate in this cyclization process is a resonance-stabilized oxocarbenium ion (also known as a dioxolenium ion), which is then trapped by the internal nucleophile to form the stable 1,3-dioxolane ring. mdpi.com The final step is the deprotonation of the cyclic product to regenerate the acid catalyst and yield this compound.
Due to the chiral nature of 1,2-propanediol, the product is formed as a mixture of cis and trans diastereomers. The characterization of the reaction products and intermediates typically relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the molecular structure and stereochemistry. prepchem.comrsc.org
Influence of Catalysis on Reaction Selectivity and Efficiency
The choice of catalyst is paramount in the synthesis of substituted 1,3-dioxolanes, significantly impacting reaction rates, yields, and the selectivity between diastereomers. A wide array of both homogeneous and heterogeneous catalysts have been employed for this transformation.
Homogeneous Catalysts: Traditional Brønsted acids like p-toluenesulfonic acid (p-TSA) are commonly used and effective for this reaction. chemicalbook.comprepchem.com Lewis acids such as scandium triflate (Sc(OTf)₃) and iron(III) chloride (FeCl₃) have also been shown to catalyze the formation of dioxolanes under mild conditions. rsc.orgchemicalbook.com These catalysts activate the orthoester towards nucleophilic attack by the diol. However, a major drawback of homogeneous catalysts is the often difficult separation from the reaction mixture, which can lead to product contamination and require neutralization steps. researchgate.net
Heterogeneous Catalysts: To overcome the limitations of homogeneous systems, significant research has focused on solid acid catalysts. These materials offer simplified product purification, catalyst recyclability, and often milder reaction conditions, aligning with the principles of green chemistry. researchgate.netimist.ma Examples of effective heterogeneous catalysts include:
Sulfonated Resins: Cation exchangers like Amberlyst-15. proquest.com
Clays and Zeolites: Montmorillonite K10, H-bentonite, and various zeolites have demonstrated high activity and selectivity. researchgate.net Their acidic sites on the surface facilitate the reaction. researchgate.net
Graphene Oxide (GO): GO has emerged as a highly efficient, reusable catalyst for dioxolane synthesis, functioning under mild conditions and sometimes enhanced by ultrasonic irradiation. proquest.comresearchgate.netresearchgate.net
Sulfonated Carbons: Hydrothermal carbons derived from biomass (e.g., saccharose) and subsequently sulfonated act as robust and active catalysts. nih.gov
The efficiency of these catalysts is often evaluated based on yield and reaction time. For instance, studies have shown that heterogeneous catalysts like H-bentonite can surpass the catalytic activity of conventional homogeneous catalysts like p-TSA. researchgate.net The selectivity for either the cis or trans isomer of this compound can be influenced by the catalyst structure and reaction conditions, although this is a complex interplay of steric and electronic factors.
| Catalyst Type | Specific Example(s) | Key Advantages | Reference |
|---|---|---|---|
| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Effective, widely available | chemicalbook.comprepchem.com |
| Homogeneous Lewis Acid | Sc(OTf)₃, FeCl₃ | High activity under mild conditions | rsc.orgchemicalbook.com |
| Heterogeneous Clay | Montmorillonite K10, H-Bentonite | Reusable, high yield, eco-friendly | researchgate.net |
| Heterogeneous Carbon Material | Graphene Oxide (GO), Sulfonated Carbons | High efficiency, reusability, mild conditions | researchgate.netnih.gov |
Advanced and Specialized Synthetic Routes for Dioxolane Derivatives
Beyond the conventional acid-catalyzed reaction, several advanced and specialized methodologies have been developed for the synthesis of substituted 1,3-dioxolanes. These routes often provide improved selectivity, milder reaction conditions, or access to complex derivatives.
Photocatalysis: Visible-light-mediated synthesis offers a green alternative that can proceed under neutral conditions. The use of a photocatalyst, such as graphitic carbon nitride (g-C₃N₄) or systems involving FeCl₃, can generate dioxolanyl radicals from dioxolane itself, which can then be used in further reactions like conjugate additions. escholarship.orgthieme-connect.de Another approach involves the direct photocatalytic synthesis of cyclic acetals from diols and primary alcohols, providing a metal-free and efficient pathway. chemicalbook.comresearchgate.net
Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation, often in conjunction with heterogeneous catalysts like graphene oxide, can dramatically accelerate the formation of 1,3-dioxolanes. researchgate.net Sonochemistry enhances mass transfer and can lead to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govnih.govyoutube.com This technique is particularly beneficial for improving the efficiency of reactions using solid catalysts. researchgate.net
Hypervalent Iodine-Mediated Synthesis: A sophisticated method for the stereoselective formation of substituted 1,3-dioxolanes involves a three-component assembly using hypervalent iodine reagents. mdpi.com This reaction proceeds by the oxidation of an alkene, which generates a 1,3-dioxolan-2-yl cation intermediate in a stereospecific manner. This reactive intermediate is then trapped by a nucleophile to complete the formation of the dioxolane product with high stereocontrol. mdpi.com
Chemical Reactivity and Transformation Studies of 1,3 Dioxolane Frameworks
Hydrolytic Stability and Cleavage Reactions
The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), which serves as a common protecting group for carbonyl compounds in organic synthesis due to its relative stability under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions. The stability and mechanism of this cleavage are critical aspects of its chemistry.
Acid-Catalyzed Hydrolysis Mechanisms
The hydrolysis of 1,3-dioxolanes is a well-studied process that is catalyzed by acids. nih.gov The general mechanism involves the protonation of one of the ring's oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the original diol and carbonyl compound. nih.gov
For 2-alkoxy substituted dioxolanes, such as 2-methoxy-4-methyl-1,3-dioxolane, the hydrolysis mechanism can exhibit general acid catalysis. askfilo.com The reaction begins with the protonation of an oxygen atom, which can be either one of the ring oxygens or the exocyclic methoxy (B1213986) oxygen. Cleavage of the C2-O bond is typically the rate-determining step, leading to the formation of a stable intermediate. The presence of the methyl group at the C4 position can introduce steric hindrance, potentially influencing the rate of hydrolysis by affecting the approach of the acid catalyst and the subsequent nucleophilic attack by water.
Studies on the analogous compound, 2-ethyl-4-methyl-1,3-dioxolane (B3021168), have shown that its stability is highly dependent on pH. Hydrolysis occurs rapidly under acidic conditions (pH ≤ 3) and the compound's stability is questionable even at a neutral pH of 7. researchgate.net Conversely, it appears to be stable at a more basic pH of 9. researchgate.net This suggests that this compound would also readily undergo hydrolysis in acidic environments to yield 1,2-propanediol and methyl formate (B1220265) (after hydrolysis of an intermediate).
Table 1: Hydrolytic Stability of 2-Ethyl-4-methyl-1,3-dioxolane at Various pH Levels
| pH | Stability | Observation |
| 3 | Unstable | Rapid hydrolysis; not detected after 3 days. researchgate.net |
| 5 | Reduced Stability | Some hydrolysis observed within hours. researchgate.net |
| 7 | Questionable Stability | Hydrolysis occurs, concentration appears to drop over time. researchgate.net |
| 9 | Stable | Appears to be stable. researchgate.net |
This data for 2-ethyl-4-methyl-1,3-dioxolane is presented as an analogue to infer the likely behavior of this compound.
Selective Deprotection Strategies in Multistep Synthesis
The selective removal of the dioxolane protecting group in the presence of other sensitive functional groups is a crucial strategy in complex organic synthesis. youtube.com This chemoselectivity can be achieved by carefully choosing the reaction conditions and the type of acid catalyst.
While strong Brønsted acids can lead to the non-selective cleavage of various acid-labile groups, a range of milder Lewis acids and other reagents have been developed for more controlled deprotection. organic-chemistry.orgresearchgate.net These methods often allow for the removal of the dioxolane group under conditions that leave other protecting groups, such as silyl (B83357) ethers (TBDMS), tert-butyloxycarbonyl (Boc), and benzylidene acetals, intact. researchgate.net
Table 2: Catalysts for Chemoselective Deprotection of Cyclic Acetals
| Catalyst | Conditions | Advantages |
| Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, room temp. | Gentle, high yield, selective, near-neutral pH. researchgate.net |
| Erbium(III) triflate (Er(OTf)₃) | Wet nitromethane, room temp. | Very gentle Lewis acid catalyst. organic-chemistry.org |
| Iodine (I₂) | Acetone, neutral conditions | Rapid, excellent yields, tolerates many functional groups. organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic amount, rapid conversion. organic-chemistry.orgresearchgate.net |
| Zirconium(IV) chloride (ZrCl₄) | Mild conditions | Highly efficient and chemoselective. organic-chemistry.org |
These strategies are particularly valuable when a molecule contains multiple protected functional groups that need to be revealed at different stages of a synthetic sequence. The choice of catalyst can be tailored based on the specific substrate and the other protecting groups present.
Reactions with Organometallic Reagents
The reaction of 1,3-dioxolanes with organometallic reagents, such as Grignard reagents, can lead to nucleophilic addition or substitution, providing a pathway to more complex molecular architectures.
Nucleophilic Additions and Substitutions with Grignard Reagents
Grignard reagents (RMgX) are potent nucleophiles that readily react with various electrophiles. masterorganicchemistry.commasterorganicchemistry.com The reaction with 2-methoxy-1,3-dioxolane (B17582) is of particular interest as the C2 position is an acetal carbon, which is also part of an orthoester-like moiety due to the exocyclic methoxy group.
Studies on the analogous six-membered ring system, 2-methoxy-1,3-dioxane, show that reaction with Grignard reagents can lead to endocyclic cleavage of the ring C-O bond. capes.gov.br This suggests a mechanism where the Grignard reagent attacks the C2 carbon. The methoxy group (-OCH₃) can act as a leaving group, similar to the reaction of Grignard reagents with esters, which typically undergo double addition. masterorganicchemistry.comyoutube.com
The proposed pathway for this compound would involve:
Nucleophilic attack: The Grignard reagent attacks the electrophilic C2 carbon.
Elimination: The methoxide (B1231860) ion is expelled, forming a transient oxocarbenium ion intermediate.
Second nucleophilic attack/Ring opening: The oxocarbenium ion is then attacked by a second equivalent of the Grignard reagent. This attack could potentially lead to ring opening, resulting in a substituted alcohol after acidic workup. For instance, reaction with methylmagnesium bromide could ultimately yield a di-substituted propanol (B110389) derivative.
A benzotriazole (B28993) derivative of 2-ethoxydioxolane has been utilized as a versatile formylating agent in reactions with Grignard reagents, highlighting the reactivity of the C2 position towards strong nucleophiles. organic-chemistry.org
Stereochemical Outcomes of Organometallic Reactions
The stereochemistry of reactions involving the 1,3-dioxolane ring is often governed by the formation and subsequent trapping of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comnih.gov The facial selectivity of the nucleophilic attack on this planar or near-planar cation determines the stereochemical outcome of the final product.
In the case of this compound, the methyl group at the C4 position establishes a chiral center. The reaction with an organometallic reagent at the C2 position will generate a new stereocenter. The stereochemical course of the reaction will be influenced by several factors:
Substrate Control: The existing stereocenter at C4 can direct the incoming nucleophile to one face of the molecule over the other to minimize steric interactions, leading to diastereoselectivity.
Reagent Control: The nature of the Grignard reagent and the presence of coordinating solvents or additives can influence the transition state geometry and, consequently, the stereochemical outcome.
Intermediate Geometry: The formation of a planar oxocarbenium ion after the departure of the methoxy group would lead to attack from either face. However, the presence of the C4-methyl group can create a steric bias, favoring attack from the less hindered side. nih.gov
Studies on the stereoselective formation of substituted 1,3-dioxolanes have shown that the stereospecific generation of a dioxolanyl cation intermediate, followed by stereoselective trapping, is a viable pathway to control the stereochemistry of the final product. mdpi.com This principle would apply to the reaction of Grignard reagents with this compound, where the initial configuration of the starting material could influence the final diastereomeric ratio.
Electrophilic and Radical Transformations of Dioxolane Rings
Beyond hydrolysis and reactions with nucleophiles, the 1,3-dioxolane ring can also participate in electrophilic and radical transformations, offering alternative pathways for functionalization.
While the dioxolane ring itself is generally electron-rich and thus more susceptible to electrophilic attack on its oxygen atoms (as seen in acid catalysis), specific transformations can target the C-H bonds of the ring. More common are radical reactions, which can achieve site-specific functionalization.
Research has shown that 1,3-dioxolane can undergo radical addition to various electron-deficient alkenes and imines. organic-chemistry.orgorganic-chemistry.orgdntb.gov.ua These reactions are often initiated by a radical initiator, such as a peroxide, under thermal or photochemical conditions. The process typically involves the abstraction of a hydrogen atom from the C2 position of the dioxolane ring, which is activated by the two adjacent oxygen atoms. The resulting C2-centered radical can then add to an electrophilic partner.
For this compound, radical abstraction would likely still favor the C2 position. However, the presence of the methoxy group could lead to alternative fragmentation pathways of the resulting radical. More likely, radical abstraction could occur at the C4 position, influenced by the methyl substituent.
Additionally, related systems like 2-methylene-1,3-dioxolanes can undergo radical ring-opening polymerization, where a radical initiator attacks the exocyclic double bond, causing the ring to open and form a polyester (B1180765) chain. While this compound does not possess this exocyclic double bond, this highlights the diverse reactivity of the dioxolane framework under radical conditions.
Oxidation and Reduction Processes Involving Dioxolane Systems
The 1,3-dioxolane moiety, while generally stable, can undergo specific oxidation and reduction reactions, often leading to ring cleavage and the formation of new functional groups. The presence of a methoxy group at the C2 position and a methyl group at the C4 position in this compound influences the regioselectivity and stereoselectivity of these transformations.
Oxidation of the Dioxolane Ring:
The oxidation of the 1,3-dioxolane ring, particularly the C-H bond at the C2 position, can be achieved using various oxidizing agents. This process typically leads to the formation of a corresponding ester. For instance, the oxidation of cyclic acetals can yield carboxylic acids or other carbonyl compounds. Research on related systems has shown that selective oxidation is possible, targeting specific functional groups while leaving the dioxolane ring intact under controlled conditions.
One notable method for the oxidation of cyclic acetals is ozonolysis. The reaction of acetals with ozone can smoothly yield the corresponding esters. The conformation of the acetal function plays a crucial role in its reactivity towards ozone, with specific lone pair orientations on the oxygen atoms being necessary for the reaction to proceed.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be employed for the oxidative cleavage of the dioxolane ring. Under vigorous conditions, this can lead to the formation of carboxylic acids.
Interactive Table: Oxidation Reactions of Dioxolane Systems
| Oxidizing Agent | Substrate Type | Typical Products | Notes |
| Ozone (O₃) | Cyclic Acetals | Hydroxy esters, Carboxylic acids | Reaction conditions can be tuned to favor hydroxy ester formation. |
| Potassium Permanganate (KMnO₄) | Cyclic Acetals | Carboxylic acids | Typically requires harsher conditions, leading to ring cleavage. |
| N-Hydroxyphthalimide (NHPI)/Co(OAc)₂/O₂ | Cyclic Acetals | Esters | A catalytic system for aerobic oxidation. |
Reduction of the Dioxolane Ring:
The reduction of the 1,3-dioxolane ring is a valuable transformation for the synthesis of diols and other reduced species. The choice of reducing agent is critical to control the extent of reduction and the selectivity of the reaction.
Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of the reductive cleavage of the dioxolane ring. harvard.edu This reaction typically results in the formation of an alcohol by cleaving one of the C-O bonds within the ring. chemicalbook.com For this compound, this would be expected to yield a substituted diol. The general reactivity of LiAlH₄ allows for the reduction of a wide range of functional groups, including esters, carboxylic acids, and amides, to the corresponding alcohols or amines. masterorganicchemistry.com
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards the acetal functionality, especially when compared to their reactivity with aldehydes and ketones. youtube.com This difference in reactivity allows for the selective reduction of other functional groups in the presence of a dioxolane ring, which often serves as a protecting group.
Interactive Table: Reduction Reactions of Dioxolane Systems
| Reducing Agent | Substrate Type | Typical Products | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Cyclic Acetals | Diols, Alcohols | A strong, non-selective reducing agent that cleaves the dioxolane ring. harvard.edu |
| Sodium Borohydride (NaBH₄) | Cyclic Acetals | Generally unreactive | Can be used for selective reduction of other functional groups. youtube.com |
| Diisobutylaluminum Hydride (DIBAL-H) | Lactones (related structures) | Lactols | A more selective reducing agent for esters and lactones. |
Exploration of Dioxolanes as Reactive Intermediates
Beyond their role in protection and as substrates for oxidation and reduction, 1,3-dioxolanes, including this compound, can function as versatile reactive intermediates in various synthetic transformations. The inherent chirality of this compound, arising from the methyl group at the C4 position, makes it a potential chiral auxiliary for asymmetric synthesis. wikipedia.orgsigmaaldrich.com
Acid-Catalyzed Reactions:
The 1,3-dioxolane ring is susceptible to cleavage under acidic conditions. This property is fundamental to its use as a protecting group for carbonyl compounds, where the acetal is cleaved to regenerate the original aldehyde or ketone. The hydrolysis of cyclic acetals is initiated by protonation of one of the ring oxygen atoms, followed by the formation of a carbocation intermediate and subsequent nucleophilic attack by water.
In the context of this compound, acid-catalyzed reactions can lead to the formation of a dioxolenium ion. This reactive intermediate can then be trapped by various nucleophiles, leading to the formation of new C-C or C-heteroatom bonds with potential stereocontrol.
Dioxolanes as Chiral Auxiliaries:
The stereogenic center at the C4 position of this compound allows it to be used as a chiral auxiliary. wikipedia.orgsigmaaldrich.com By temporarily incorporating this chiral unit into a molecule, it can direct the stereochemical outcome of subsequent reactions. After the desired stereoselective transformation, the auxiliary can be removed. Oxazolidinones, which share a similar five-membered heterocyclic structure, are well-known chiral auxiliaries used in aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of reagents, leading to high diastereoselectivity.
Interactive Table: Dioxolanes as Reactive Intermediates
| Reaction Type | Intermediate | Subsequent Reaction | Potential Products |
| Acid-Catalyzed Hydrolysis | Dioxolenium ion | Nucleophilic attack by water | Aldehyde/Ketone and Diol |
| Lewis Acid-Mediated Addition | Dioxolenium ion | Addition of nucleophiles (e.g., organometallics, enolates) | Substituted diol derivatives |
| Asymmetric Synthesis | Chiral Dioxolane Auxiliary | Alkylation, Aldol reaction, Diels-Alder reaction | Enantiomerically enriched products |
Stereochemical and Conformational Analysis of 1,3 Dioxolane Systems
Conformational Preferences of the Five-Membered Ring
The 1,3-dioxolane (B20135) ring is not planar and, like other five-membered rings, adopts puckered conformations to alleviate torsional strain. The two most recognized conformations are the "envelope" (or "sofa") and the "twist" (or "half-chair") forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. acs.org
For substituted 1,3-dioxolanes, the energetic landscape of these conformations is influenced by the nature and position of the substituents. The molecule seeks to minimize steric interactions between substituents and the ring itself. In the case of 2,4-disubstituted 1,3-dioxolanes, such as 2-methoxy-4-methyl-1,3-dioxolane, the relative orientation of the substituents (cis or trans) plays a crucial role in determining the most stable conformation.
Computational studies on related 1,3-dioxane (B1201747) systems have shown that the chair conformer is generally the most stable, but for the five-membered dioxolane ring, the energy difference between the envelope and twist forms is often small, leading to a dynamic equilibrium between various puckered conformations. researchgate.net The presence of a methyl group at the C4 position and a methoxy (B1213986) group at the C2 position introduces additional steric and electronic considerations that further influence the conformational equilibrium.
Anomeric Effects and Their Influence on Substituent Orientation
A key stereoelectronic phenomenon governing the conformation of 2-alkoxy-1,3-dioxolanes is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial-like position, despite the potential for increased steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond.
In this compound, the anomeric effect significantly influences the orientation of the methoxy group. For the trans isomer, where the methyl and methoxy groups are on opposite sides of the ring, the methoxy group can adopt a pseudo-axial orientation, thereby benefiting from the anomeric stabilization. Studies on the analogous six-membered 2-methoxy-4-methyl-1,3-dioxanes have shown a clear preference for the axial orientation of the methoxy group. cdnsciencepub.comresearchgate.net This preference is a manifestation of the "generalized exo-anomeric effect," where the exocyclic methoxy group orients itself to maximize the stabilizing interactions with the ring oxygen lone pairs. cdnsciencepub.com
For the cis isomer, the situation is more complex. Both substituents are on the same side of the ring, leading to potential steric repulsion. The orientation of the methoxy group will be a compromise between maximizing anomeric stabilization and minimizing steric clashes with the C4-methyl group. It has been proposed that the methoxy group can adopt a conformation where its lone pairs interact sequentially with both ring oxygen atoms in a dynamic process. cdnsciencepub.com The interplay of these stabilizing and destabilizing interactions ultimately dictates the preferred conformation and the orientation of the methoxy substituent.
Diastereoselective and Enantioselective Synthesis Strategies for Chiral Dioxolanes
The synthesis of chiral 1,3-dioxolanes, including this compound, often involves the acetalization reaction between a diol and an aldehyde or its equivalent. The stereochemical outcome of this reaction can be controlled to favor a particular diastereomer or enantiomer.
Diastereoselective Synthesis:
The reaction of propylene (B89431) glycol with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst is a common method for preparing 2-alkoxy-1,3-dioxolanes. mdpi.comorganic-chemistry.org This reaction can lead to a mixture of cis and trans isomers of this compound. The diastereoselectivity of this reaction can be influenced by the reaction conditions, including the nature of the catalyst and the temperature. Thermodynamic control will favor the more stable isomer, while kinetic control may lead to a different product distribution.
Enantioselective Synthesis:
The synthesis of enantiomerically pure or enriched chiral dioxolanes typically requires the use of a chiral starting material or a chiral catalyst. One approach involves the use of enantiomerically pure propylene glycol. Alternatively, enantioselective acetalization reactions can be employed. While specific examples for this compound are not extensively documented, general strategies for the enantioselective synthesis of chiral acetals can be applied. These methods often utilize chiral Brønsted acids or Lewis acids as catalysts to control the facial selectivity of the nucleophilic attack on the oxocarbenium ion intermediate.
Investigation of Isomeric Forms and Their Interconversion
This compound exists as two diastereomeric pairs of enantiomers: cis and trans. The cis isomer has the methoxy and methyl groups on the same side of the dioxolane ring, while the trans isomer has them on opposite sides. These isomers can be distinguished and characterized using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
The relative thermodynamic stabilities of the cis and trans isomers are determined by the balance of steric and stereoelectronic effects. In many 2,4-disubstituted 1,3-dioxolanes, the cis isomer is found to be thermodynamically more stable due to the pseudo-equatorial orientation of both substituents, which minimizes steric interactions. However, the anomeric effect favoring a pseudo-axial orientation for the methoxy group can shift this equilibrium. For the related 2-Z-4-methyl-1,3,2-dioxaphospholanes, the trans isomer was found to be more stable. researchgate.net The determination of the exact isomeric preference for this compound would require specific experimental or computational data.
The cis and trans isomers can interconvert under acidic conditions through a process of ring-opening and ring-closing. This equilibration allows for the determination of the thermodynamic equilibrium constant and the corresponding free energy difference between the isomers. The study of the kinetics of this isomerization can also provide information about the energy barrier for the interconversion process.
Below is a table summarizing the isomeric forms of this compound.
| Isomer | Relative Orientation of Substituents | Key Stereochemical Features |
| cis | Methoxy and methyl groups on the same side of the ring. | Both substituents can adopt pseudo-equatorial positions to minimize steric strain. The anomeric effect on the methoxy group is still a factor. |
| trans | Methoxy and methyl groups on opposite sides of the ring. | One substituent will likely be in a pseudo-axial and the other in a pseudo-equatorial position. The methoxy group can adopt a pseudo-axial orientation to maximize anomeric stabilization. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Methoxy-4-methyl-1,3-dioxolane. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.
Proton (¹H) NMR for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl and methoxy (B1213986) groups, as well as the protons on the dioxolane ring.
Due to the chiral center at the C4 position, the protons on the dioxolane ring (at C2 and C5) and the methyl group at C4 can exist as diastereomers (cis and trans isomers), which may lead to the appearance of separate sets of signals for each isomer. The exact chemical shifts and coupling constants would be influenced by the solvent used for the analysis.
Expected ¹H NMR Data (Predicted based on related compounds in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (at C4) | ~1.2-1.4 | Doublet | ~6-7 |
| OCH₃ | ~3.2-3.4 | Singlet | N/A |
| H (at C5) | ~3.5-4.2 | Multiplet | |
| H (at C4) | ~4.0-4.5 | Multiplet |
Note: The chemical shifts are predictions based on data from analogous compounds such as 2-methoxy-1,3-dioxolane (B17582) and 4-methyl-1,3-dioxolane. The multiplicities of the dioxolane ring protons are complex due to potential diastereotopicity and may require 2D NMR for full assignment.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis and Substituent Effects
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The presence of electronegative oxygen atoms significantly influences the chemical shifts of the adjacent carbon atoms, causing them to appear at a lower field (higher ppm).
Expected ¹³C NMR Data (Predicted based on related compounds in CDCl₃)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C H₃ (at C4) | ~15-20 |
| OC H₃ | ~55-60 |
| C 5 | ~65-70 |
| C 4 | ~70-75 |
| C 2 | ~100-105 |
Note: These are predicted chemical shifts based on known data for 2-methoxy-1,3-dioxolane and various 4-methyl substituted dioxolanes. The actual values can vary slightly based on the specific isomeric ratio and solvent.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.
COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the proton at C4 and the protons of the methyl group at C4, as well as with the protons at C5. This helps to trace the proton-proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon atoms in the dioxolane ring and the methyl/methoxy groups, confirming the assignments made from the 1D spectra. For example, the proton signal around 1.2-1.4 ppm would show a correlation to the carbon signal around 15-20 ppm, confirming the C4-methyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification of Fragments
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and identifying its characteristic fragmentation pattern. The gas chromatogram would indicate the presence of one or more peaks, corresponding to the cis and trans isomers, and any impurities. The mass spectrum of each isomeric peak would show the molecular ion (M⁺) and various fragment ions.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways for ethers and cyclic acetals. libretexts.org Common fragmentation would involve the loss of the methoxy group, cleavage of the dioxolane ring, and loss of small neutral molecules.
Predicted Key Fragments in the EI Mass Spectrum
| m/z | Identity |
|---|---|
| 118 | [M]⁺ (Molecular Ion) |
| 117 | [M-H]⁺ |
| 103 | [M-CH₃]⁺ |
| 87 | [M-OCH₃]⁺ |
| 73 | [C₃H₅O₂]⁺ |
| 59 | [C₂H₃O₂]⁺ or [CH₃OCH₂]⁺ |
Note: The relative intensities of these fragments will depend on the ionization energy and the specific stereochemistry of the isomer.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental formula. For this compound, with a chemical formula of C₅H₁₀O₃, the expected exact mass can be calculated.
HRMS Data
| Formula | Calculated Exact Mass |
|---|
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and bonding of this compound. Due to the limited availability of specific spectral data for this compound, this section leverages a detailed analysis of the closely related compound, 2-methoxy-1,3-dioxolane (MDOL), to infer the characteristic vibrational modes. nih.govresearchgate.netacs.orggcms.cz The addition of a methyl group at the C4 position is expected to introduce characteristic C-H stretching and bending vibrations, while also potentially influencing the vibrational frequencies of the dioxolane ring due to steric and electronic effects.
Band Assignments for Characteristic Functional Groups
The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific functional groups and vibrational modes. The primary functional groups are the C-H bonds of the methyl and methoxy groups, the C-O-C linkages of the dioxolane ring and the methoxy substituent, and the carbon-carbon single bonds.
A detailed assignment of the fundamental vibrational modes for the related 2-methoxy-1,3-dioxolane (MDOL) has been performed using a combination of experimental FT-IR and FT-Raman spectroscopy and theoretical calculations. nih.govgcms.cz These assignments provide a strong basis for understanding the spectrum of the 4-methyl substituted analogue.
Key vibrational modes include:
C-H Stretching: The C-H stretching vibrations are typically observed in the 3000-2800 cm⁻¹ region. For MDOL, a C-H stretching vibration is found at 2905 cm⁻¹ in the FT-IR spectrum. gcms.cz The methyl group on the dioxolane ring in this compound would contribute additional asymmetric and symmetric stretching modes in this region.
C-O Stretching: The multiple C-O bonds in the molecule give rise to several characteristic stretching vibrations. These are crucial for identifying the dioxolane and methoxy functionalities. In related dioxolane structures, these bands are typically found in the 1200-1000 cm⁻¹ region. nih.gov
Ring Vibrations: The 1,3-dioxolane (B20135) ring itself has characteristic breathing and deformation modes. These skeletal vibrations are often coupled and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
CH₂ and CH₃ Bending: The methylene (B1212753) groups of the dioxolane ring and the methyl groups exhibit scissoring, wagging, twisting, and rocking vibrations. For instance, an in-plane CH rocking vibration for MDOL is assigned at 1139 cm⁻¹. gcms.cz
The following table summarizes the expected characteristic vibrational frequencies for this compound, based on the analysis of 2-methoxy-1,3-dioxolane and general group frequencies.
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |
| 2950-3050 | C-H Stretch | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |
| 2850-2950 | C-H Stretch | Symmetric stretching of CH₃ and CH₂ groups |
| 1450-1470 | C-H Bend | CH₂ scissoring and CH₃ asymmetric deformation |
| 1370-1380 | C-H Bend | CH₃ symmetric deformation (umbrella mode) |
| 1250-1000 | C-O Stretch | Asymmetric and symmetric stretching of C-O-C linkages |
| Below 1000 | Ring Deformation | Skeletal vibrations of the 1,3-dioxolane ring |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy is a powerful tool for elucidating the conformational isomers of cyclic molecules like 1,3-dioxolanes. The five-membered dioxolane ring is not planar and typically adopts an envelope or a twisted conformation. The specific conformation can be influenced by the nature and position of substituents on the ring.
The presence of stereocenters at the C2 and C4 positions in this compound results in the possibility of diastereomers (cis and trans isomers). These diastereomers will have distinct vibrational spectra due to their different spatial arrangements and symmetries. By comparing the experimental FT-IR and Raman spectra with theoretical spectra calculated for different possible conformations, the most stable conformation in the solid state or in solution can be determined.
For example, the analysis of different conformers of 2-methoxy-1,3-dioxolane has been performed, and the calculated vibrational frequencies for the most stable conformer show good agreement with the experimental data. nih.govgcms.cz A similar approach for this compound would involve computational modeling of the cis and trans isomers and their various ring puckering conformations to find the best match with experimental spectra. The subtle shifts in the positions and changes in the intensities of key vibrational bands, particularly those associated with the dioxolane ring and the methoxy group, can be correlated with specific conformational features.
X-ray Crystallography for Solid-State Structural Determination
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound is not publicly available. However, the solid-state structure can be inferred from crystallographic data of similarly substituted 1,3-dioxolane derivatives.
In the absence of specific data, a table of expected or typical crystallographic parameters for a substituted 1,3-dioxolane ring is provided below, based on known structures of analogous compounds.
| Parameter | Typical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, Pbca, etc. |
| C-O Bond Length (ring) | 1.41 - 1.44 Å |
| C-C Bond Length (ring) | 1.51 - 1.54 Å |
| O-C-O Bond Angle | 105 - 112° |
| C-O-C Bond Angle | 108 - 115° |
| Ring Conformation | Envelope or Twist |
The determination of the precise solid-state structure of this compound would require a dedicated X-ray diffraction experiment on a suitable single crystal of either the cis or trans isomer. Such a study would definitively establish the bond lengths, bond angles, and the preferred conformation of the dioxolane ring, as well as the orientation of the methoxy and methyl substituents.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of isomers and the assessment of purity for compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly in its chiral variant, are the most relevant techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, which is a relatively volatile liquid, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
While a specific HPLC method for this compound is not documented in readily available literature, a general approach can be outlined based on methods for similar small molecules containing ether and acetal (B89532) functionalities. The separation would be based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
A representative HPLC method for the analysis of a substituted dioxolane is described in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detector | Refractive Index (RI) or UV (if an appropriate chromophore is present or for derivatized analyte) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
This method would be capable of separating the cis and trans diastereomers of this compound, as well as detecting any non-isomeric impurities. Method development would involve optimizing the mobile phase composition to achieve adequate resolution between the peaks of interest.
Chiral Gas Chromatography for Enantiomeric Purity
This compound possesses two chiral centers (C2 and C4), leading to the existence of enantiomeric pairs for both the cis and trans diastereomers. Chiral Gas Chromatography (GC) is the premier technique for the separation and quantification of enantiomers of volatile compounds.
The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including cyclic acetals. sigmaaldrich.comchromatographyonline.com
A specific chiral GC method for this compound is not reported, but a method for a structurally similar chiral dioxolane, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, has been developed and provides a strong template. nih.gov
A representative chiral GC method for the enantiomeric separation of a substituted dioxolane is detailed below.
| Parameter | Condition |
| Column | Chiral capillary column with a cyclodextrin-based stationary phase (e.g., a derivative of β- or γ-cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | A temperature gradient program, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation and peak shape. |
This technique would allow for the determination of the enantiomeric excess (e.e.) of each diastereomer of this compound, which is crucial for applications where stereochemistry is important. The selection of the specific chiral stationary phase and the optimization of the temperature program are critical for achieving baseline separation of the enantiomers.
Computational and Theoretical Chemistry of 1,3 Dioxolane Compounds
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. elixirpublishers.com This theory is predicated on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy.
Geometry Optimization and Molecular Structure Prediction
A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. Through an iterative process, the forces on each atom are minimized, yielding a predicted molecular structure complete with bond lengths, bond angles, and dihedral angles.
For the analog, 2-methoxy-1,3-dioxolane (B17582), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed to ascertain its optimized geometry. longdom.orgresearchgate.net The resulting structural parameters provide a foundational understanding of the molecule's three-dimensional shape. The dioxolane ring is predicted to adopt an envelope conformation, a common feature for five-membered ring systems.
Table 1: Predicted Geometrical Parameters for 2-methoxy-1,3-dioxolane longdom.orgresearchgate.net
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length (Å) | C2-O1 | 1.386 |
| C2-O3 | 1.413 | |
| C4-O3 | 1.438 | |
| C5-O1 | 1.435 | |
| Bond Angle (°) | O3-C2-O1 | 107.19 |
| C4-O3-C2 | 107.89 | |
| Dihedral Angle (°) | O1-C5-C4-O3 | -37.15 |
| C5-C4-O3-C2 | 23.86 |
Note: The numbering of atoms corresponds to the standard IUPAC nomenclature for the 1,3-dioxolane (B20135) ring system.
The presence of a methyl group at the C4 position in 2-Methoxy-4-methyl-1,3-dioxolane would likely induce minor alterations to these parameters due to steric and electronic effects.
Vibrational Frequency Analysis and Spectroscopic Correlations
Subsequent to geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
For 2-methoxy-1,3-dioxolane, the calculated vibrational frequencies have been shown to be in good agreement with experimental FT-IR and FT-Raman spectra. longdom.orgresearchgate.net This correlation allows for the confident assignment of experimentally observed spectral bands to specific molecular vibrations.
Table 2: Selected Predicted Vibrational Frequencies for 2-methoxy-1,3-dioxolane longdom.orgresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 2905 | C-H Stretching |
| 1139 | In-plane C-H Rocking |
| 1055 | C-O Stretching |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. longdom.orgresearchgate.net This analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero.
The properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), offer profound insights into the nature of chemical bonds. For instance, the magnitude of ρ at a BCP correlates with the bond strength, while the sign of ∇²ρ can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.
In the case of 2-methoxy-1,3-dioxolane, QTAIM analysis reveals the characteristics of the C-O and C-C bonds within the dioxolane ring and the methoxy (B1213986) substituent, quantifying their covalent character and relative strengths. longdom.orgresearchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. elixirpublishers.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides an indication of a molecule's kinetic stability. elixirpublishers.com A larger energy gap suggests higher stability and lower reactivity. For 2-methoxy-1,3-dioxolane, the HOMO is primarily localized on the oxygen atoms, while the LUMO is distributed over the C-O-C acetal (B89532) fragment.
Table 3: Predicted Frontier Molecular Orbital Energies for 2-methoxy-1,3-dioxolane longdom.org
| Orbital | Energy (eV) |
| HOMO | -10.54 |
| LUMO | 2.15 |
| HOMO-LUMO Gap (ΔE) | 12.69 |
The large HOMO-LUMO gap for 2-methoxy-1,3-dioxolane is indicative of its high kinetic stability.
Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. nih.gov By mapping the electrostatic potential onto the electron density surface, regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be identified.
For a molecule like this compound, the MESP map would be expected to show negative potential around the oxygen atoms of the dioxolane ring and the methoxy group due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atoms bonded to oxygen would exhibit positive potential. This visualization is invaluable for predicting how the molecule will interact with other polar molecules or ions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonds and lone pairs, which aligns closely with the familiar Lewis structure concept. iucr.org This method allows for the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which represent electron delocalization.
Thermodynamic Properties and Kinetic Stability Investigations
The thermodynamic properties and kinetic stability of 1,3-dioxolane derivatives are crucial for understanding their behavior in chemical processes, including their formation, decomposition, and reactivity. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.
Thermodynamic properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of vaporization (ΔvapH) are fundamental parameters. While specific experimental and computational data for this compound are not widely available in the literature, data for the parent compound, 2-methoxy-1,3-dioxolane, offer valuable insights. These values are often determined through a combination of experimental calorimetry and computational methods like the Joback method or from databases such as the NIST Chemistry WebBook. chemeo.comchemeo.com For instance, various sources report the standard liquid enthalpy of formation (ΔfH°liquid) and standard gas-phase enthalpy of formation (ΔfH°gas) for 2-methoxy-1,3-dioxolane, which are critical for assessing its energetic stability. chemeo.com
Below is a table of selected thermodynamic properties for the related compound 2-Methoxy-1,3-dioxolane .
| Property | Value | Unit | Source |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -2187.34 ± 0.89 | kJ/mol | chemeo.com |
| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -530.01 ± 0.69 | kJ/mol | chemeo.com |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -483.20 ± 1.10 | kJ/mol | chemeo.com |
| Standard Gibbs Free Energy of Formation (gf) | -257.89 | kJ/mol | chemeo.com |
| Enthalpy of Vaporization (ΔvapH) | 46.8 ± 0.8 | kJ/mol | chemeo.comnist.gov |
Kinetic stability investigations focus on the pathways and rates of chemical reactions, such as thermal decomposition or hydrolysis. For 1,3-dioxolane derivatives, a primary pathway for degradation is hydrolysis under acidic conditions, which cleaves the acetal bond to yield an aldehyde and a diol. The rate and mechanism of this hydrolysis are influenced by factors like pH, solvent, and steric effects from substituents on the ring.
Quantum chemical calculations are employed to map the potential energy surfaces of reaction pathways, such as ring-opening reactions and H-atom abstraction, which are critical for understanding combustion and thermal decomposition. researchgate.net For example, studies on the thermal decomposition of related compounds like 2-methyl-1,3-dioxolane (B1212220) have been conducted to elucidate the kinetics and mechanisms in the gas phase. sigmaaldrich.com The presence of the methyl group at the C4 position in this compound is expected to introduce steric hindrance that can influence the rate of hydrolysis and other reactions at the acetal center. Similarly, the electronic effects of the methoxy group at C2 are critical in determining the stability of intermediates and transition states during chemical transformations.
Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling
The conformational flexibility of the five-membered 1,3-dioxolane ring is a key determinant of its chemical and physical properties. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the conformational landscape of such molecules.
The 1,3-dioxolane ring is not planar and exists in various puckered conformations, most notably the "envelope" (or half-chair) and "twist" forms. The energy differences between these conformers are typically small, leading to a dynamic equilibrium. Conformational analysis, historically performed using techniques like NMR spectroscopy, is now extensively supplemented by computational methods. acs.org Quantum-chemical calculations can predict the relative energies and geometric parameters of different conformers. researchgate.net
Molecular dynamics simulations can model the time evolution of the molecular system, providing a detailed picture of the transitions between different conformational states. These simulations have been applied to study 1,3-dioxolane and its derivatives to understand their behavior in various environments. researchgate.netresearchgate.net For instance, MD simulations can reveal how the molecule interacts with solvents and how its conformational preferences are influenced by these interactions.
Monte Carlo simulations offer an alternative approach for sampling the conformational space. By generating a large number of random conformations and weighting them according to their Boltzmann probability, MC methods can effectively map the potential energy surface and identify low-energy conformers.
For this compound, the conformational analysis is further complicated by the presence of substituents. The orientation of the methoxy group at the C2 position (anomeric center) and the methyl group at the C4 position can lead to a variety of stereoisomers and conformers with distinct energies and populations. Computational studies on related substituted 1,3-dioxanes have shown that the chair conformer is generally the most stable, but the presence of substituents can lead to local minima for twist and boat conformations. researchgate.netresearchgate.net While the 1,3-dioxolane ring is more flexible than the six-membered dioxane ring, similar principles apply. The relative stability of these conformers is governed by a complex interplay of steric repulsions, torsional strain, and stereoelectronic effects, such as the anomeric effect associated with the 2-methoxy group.
The table below summarizes the key conformers of the 1,3-dioxolane ring system that are typically investigated in computational studies.
| Conformer Type | Description |
| Envelope (Half-Chair) | One atom is out of the plane formed by the other four atoms. |
| Twist | Two adjacent atoms are displaced in opposite directions from the plane of the other three. |
Applications of 1,3 Dioxolanes in Chemical Sciences and Engineering
Role as Protecting Groups in Complex Organic Synthesis
In the realm of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is paramount to achieving the desired molecular architecture. 1,3-Dioxolanes are widely employed as effective protecting groups, particularly for carbonyl functionalities. nih.gov
Protection of Carbonyl Functionalities
The primary role of 1,3-dioxolanes as protecting groups is to mask the reactivity of aldehydes and ketones from undesirable transformations under various reaction conditions. wikipedia.org The formation of a 1,3-dioxolane (B20135) is an acid-catalyzed reaction between a carbonyl compound and a 1,2-diol, typically ethylene (B1197577) glycol. organic-chemistry.org This conversion transforms the planar and highly reactive carbonyl group into a cyclic acetal (B89532), which is significantly more stable and unreactive towards nucleophiles and bases. organic-chemistry.orgresearchgate.net
The stability of the dioxolane ring allows chemists to perform a wide array of chemical modifications on other parts of the molecule without affecting the protected carbonyl group. For instance, a ketone can be protected as a dioxolane while an ester group elsewhere in the molecule is reduced using a strong reducing agent like lithium aluminum hydride. wikipedia.org The choice of the diol and the substitution on the dioxolane ring can influence the stability and the conditions required for its subsequent removal.
The general reaction for the protection of a carbonyl group as a 1,3-dioxolane is depicted below: R, R' = alkyl, aryl, or H
Applications in Multi-Step Synthetic Pathways
The utility of 1,3-dioxolanes as protecting groups is a cornerstone of many complex total synthesis campaigns of natural products and pharmaceuticals. nih.gov Their predictable stability and the mild conditions required for their removal (typically acidic hydrolysis) make them ideal for intricate synthetic routes. organic-chemistry.org For example, in the synthesis of molecules with multiple functional groups, a chemist can selectively protect a ketone in the presence of an aldehyde, or vice versa, by carefully choosing the reaction conditions. This chemoselectivity is crucial for building complex molecular frameworks.
A notable example is the use of a dioxolane protecting group in the synthesis of neosporol, a natural product. wikipedia.org Furthermore, derivatives like a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane serve as versatile reagents in multi-step syntheses, highlighting the adaptability of the dioxolane framework. organic-chemistry.org The ability to tolerate a wide range of reaction conditions while safeguarding a key functional group makes 1,3-dioxolanes an indispensable tool for organic chemists.
Use as Chemical Intermediates in Advanced Materials Synthesis
Beyond their role in protection chemistry, 1,3-dioxolanes are valuable chemical intermediates, serving as building blocks for a variety of advanced materials, including specialty polymers and resins. nih.govsilverfernchemical.com
Precursors for Specialty Polymers and Polyacetal Resins
1,3-Dioxolane and its substituted derivatives are important precursors in the synthesis of polyacetal resins. google.com These polymers are characterized by the repeating (-O-CH2-O-CH2-CH2-) unit in their backbone. The polymerization is typically initiated by cationic initiators. The properties of the resulting polymer, such as viscosity, can be controlled by the reaction conditions and the ratio of the 1,3-dioxolane to other comonomers. google.com
Substituted 1,3-dioxolanes, such as those with a methyl group at the 4-position, can also be polymerized. For instance, perfluoro-2-methylene-4-methyl-1,3-dioxolane has been synthesized and polymerized to create amorphous perfluoropolymers with unique optical properties. keio.ac.jpacs.org These specialized polymers find applications in areas requiring high light transmittance.
Monomers in Polymerization Reactions
1,3-Dioxolane itself is a cyclic ether monomer that can undergo ring-opening polymerization. rsc.org This process can be initiated by various catalysts, including Lewis acids, to form poly(1,3-dioxolane). rsc.org The resulting polymer has a structure with regularly alternating formaldehyde (B43269) and ethylene oxide units.
Research has shown that polymers based on 1,3-dioxolane can exhibit superior properties for specific applications. For example, highly flexible polymers with poly(1,3-dioxolane) branches have demonstrated excellent performance in CO2/N2 separation, a critical process in carbon capture technologies. digitellinc.com The polymerization of substituted 1,3-dioxolanes, such as 4-methyl-2-methylene-1,3-dioxolane, has also been investigated, leading to polymers with distinct characteristics. researchgate.net The ability to polymerize these monomers opens avenues for creating materials with tailored properties for a wide range of industrial uses.
Utilization as Solvents in Chemical Processes
1,3-Dioxolane is a versatile aprotic solvent with a favorable toxicity profile, making it a suitable choice for various industrial applications. sciencemadness.org Its ability to dissolve a wide range of substances, including polar polymers like polyesters, epoxies, and urethanes, is a key attribute. sciencemadness.org Its low boiling point facilitates easy removal after a process is complete.
The solvent properties of 1,3-dioxolanes are also being explored for more environmentally friendly chemical processes. For instance, 5-methyl-1,3-dioxolan-4-one, a related compound, has been proposed as a "green" solvent alternative to conventional polar aprotic solvents like DMF and NMP. rsc.orgrsc.org It is derived from sustainable sources and is stable under neutral or basic conditions. rsc.orgrsc.org The use of 1,3-dioxolane and its derivatives extends to formulations for coatings, adhesives, and as a component in lithium battery electrolytes. silverfernchemical.com
Exploration in Renewable Resources and Green Chemistry Initiatives
The pursuit of a circular economy and sustainable chemical manufacturing has intensified research into the utilization of renewable resources. Within this paradigm, 1,3-dioxolanes, including the specific compound 2-Methoxy-4-methyl-1,3-dioxolane and its analogues, are emerging as significant targets of green chemistry initiatives. Their synthesis from bio-based feedstocks and their potential applications in sustainable chemical production are at the forefront of this exploration.
Derivation from Bio-based Feedstocks
The foundation of a sustainable chemical industry lies in the replacement of fossil-based feedstocks with renewable alternatives. Bio-based platform chemicals, derived from biomass, offer a viable pathway to achieving this goal. Glycerol (B35011), a major byproduct of biodiesel production, and other bioderived diols are key starting materials for the synthesis of 1,3-dioxolanes.
Glycerol as a Key Precursor:
Glycerol's abundance and relatively low cost make it an attractive feedstock for producing value-added chemicals. The synthesis of 1,3-dioxolane derivatives from glycerol is a well-established route, often yielding products like 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. thieme-connect.de This process typically involves the acid-catalyzed ketalization of glycerol. thieme-connect.de
A notable example closely related to the target compound is the synthesis of 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane . This compound has been synthesized from glycerol and methyl orthoacetate in the presence of p-toluenesulfonic acid as a catalyst. prepchem.com The reaction proceeds with high yield, demonstrating a direct conversion of a bio-based feedstock into a functionalized dioxolane. prepchem.com
| Reactants | Catalyst | Product | Yield | Reference |
| Glycerol, Methyl orthoacetate | p-Toluenesulfonic acid | 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane | 97% | prepchem.com |
Table 1: Synthesis of a 2-methoxy-1,3-dioxolane (B17582) derivative from Glycerol
Other Bio-derived Diols and Carbon Sources:
Beyond glycerol, research has expanded to include other diols obtainable from biological processes. researchgate.net A significant advancement in green chemistry is the use of carbon dioxide (CO₂) or its derivative, formic acid, as a C₁ source for creating the dioxolane ring. nih.gov This approach aligns with CO₂ utilization strategies, further enhancing the sustainability of the process. For instance, the synthesis of various 4,5-disubstituted-1,3-dioxolanes from biocatalytically produced diols and CO₂ has been demonstrated. nih.gov
The reaction of bio-derived diols with aldehydes, often in the presence of an acid catalyst, is a common method for producing a wide array of 1,3-dioxolanes. nih.gov The choice of diol and aldehyde dictates the substitution pattern of the final product, allowing for the synthesis of a diverse library of these compounds from renewable sources.
Potential in Sustainable Chemical Production
The utility of bio-derived 1,3-dioxolanes extends to their application as green solvents and as building blocks for further chemical synthesis, contributing to a more sustainable chemical industry.
Green Solvents:
The chemical industry is actively seeking to replace conventional, often hazardous, solvents with greener alternatives. nih.govsigmaaldrich.com Solvents constitute a significant portion of the waste generated in chemical processes. rsc.org 1,3-Dioxolane and its derivatives are being investigated as potential green solvents due to their favorable properties, such as being nontoxic and environmentally benign. uchile.clresearchgate.net For example, 1,3-dioxolane has been successfully used as a dispersing agent for carbon nanotubes, highlighting its potential in materials science applications. uchile.cl
A class of 1,3-dioxolane compounds, specifically 5-methyl-1,3-dioxolane-4-one derived from lactic acid and formaldehyde, has been proposed as a green polar aprotic solvent. rsc.org The development of such bio-based solvents is a critical step towards reducing the environmental footprint of chemical manufacturing. rsc.org
Platform Chemicals and Fuel Additives:
Certain 1,3-dioxolane derivatives serve as valuable platform chemicals, acting as intermediates in the synthesis of more complex molecules. Their inherent functionality, derived from their bio-based precursors, makes them versatile building blocks. For example, enantiomerically pure 1,3-dioxolane-4-methanol (B150769) compounds, synthesized from glycerol, are used in the production of pharmaceuticals. thieme-connect.de
Furthermore, some 1,3-dioxolanes are being explored as potential additives for biofuels. researchgate.net The integration of biocatalytic and organometallic catalysis has been employed to produce 4,5-dipropyl-1,3-dioxolane and 4,5-dibutyl-1,3-dioxolane, with their cetane numbers suggesting suitability for use in fuel blends. researchgate.net
The table below summarizes the potential applications of various bio-derived 1,3-dioxolanes in sustainable chemical production.
| 1,3-Dioxolane Derivative | Bio-based Feedstock(s) | Sustainable Application | Research Finding | Reference(s) |
| 2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal) | Glycerol | Fuel additive, Plasticizer, Solubilizing agent | High-value product from a biodiesel byproduct. | thieme-connect.de |
| 5-methyl-1,3-dioxolane-4-one | Lactic acid, Formaldehyde | Green polar aprotic solvent | A potential replacement for conventional polar aprotic solvents. | rsc.org |
| 4,5-dipropyl-1,3-dioxolane | Aliphatic aldehydes, CO₂/Formic acid | Biofuel additive | Synthesized via a combination of bio- and organometallic catalysis. | researchgate.net |
| 1,3-Dioxolane | Ethylene glycol, Formaldehyde sources | Green solvent | Effective for dispersing carbon nanotubes and in other applications. | uchile.clresearchgate.net |
Table 2: Applications of Bio-derived 1,3-Dioxolanes in Green Chemistry
Future Research Directions and Emerging Trends for Methoxy Substituted 1,3 Dioxolanes
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. For substituted dioxolanes, achieving high levels of stereocontrol is a key objective. Future research will likely focus on developing new asymmetric methods to access specific stereoisomers of compounds like 2-methoxy-4-methyl-1,3-dioxolane.
Emerging strategies that could be applied and refined include:
Organocatalytic Cycloadditions : Recent advancements have demonstrated the use of bifunctional organocatalysts, such as those based on cinchona alkaloids, to facilitate asymmetric [3+2] cycloaddition reactions for synthesizing 1,3-dioxolanes. nih.gov Future work could adapt these catalyst systems for the reaction between methoxy-substituted precursors and various aldehydes, aiming to control the stereochemistry at the C4 position of the dioxolane ring.
Chiral Pool Synthesis : Utilizing readily available and enantiomerically pure starting materials, or the "chiral pool," is an established strategy. For instance, chiral diols can be reacted with aldehyde precursors to form chiral 1,3-dioxolanes with excellent enantiomeric excess. nih.gov Research could explore novel and more efficient pathways starting from chiral precursors to synthesize specific enantiomers of this compound.
Enzyme-Catalyzed Reactions : Biocatalysis, often conducted in aqueous media, offers a highly selective and environmentally friendly approach to synthesis. nih.gov The development of specific enzymes capable of catalyzing the formation of methoxy-substituted dioxolanes could provide a direct route to high-purity enantiomers under mild conditions.
Investigation of Dioxolane Reactivity under Green Chemistry Conditions
The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly influencing the design of chemical processes. nih.govwhiterose.ac.uk Solvents account for a significant portion of the environmental impact of chemical manufacturing. rsc.org Consequently, a major trend is the investigation of reaction media that are safer, more sustainable, and derived from renewable resources. nih.gov
Future research into this compound and related compounds will likely involve:
Bio-based Solvents : There is a strong impetus to replace traditional fossil-based solvents with greener alternatives. rsc.org Compounds structurally related to dioxolanes, such as γ-valerolactone (GVL) and 5-methyl-1,3-dioxolane-4-one, are being explored as effective, bio-based polar aprotic solvents. rsc.orgrsc.org Studies on the reactivity and stability of this compound in these green solvents could enable more sustainable synthetic applications.
Alternative Reaction Conditions : Investigating the reactivity of dioxolanes under non-traditional conditions, such as in supercritical fluids or water, is a promising area. nih.gov These methods can reduce or eliminate the need for volatile organic solvents. For example, understanding how this compound behaves as a reactant or intermediate in palladium-catalyzed cross-coupling reactions performed in green solvents could open new synthetic pathways. rsc.org
| Solvent Parameter | Conventional Solvents (e.g., DMF) | Green Alternatives (e.g., GVL, Dioxolane-derivatives) |
| Origin | Fossil-based | Often bio-based and renewable rsc.orgrsc.org |
| Toxicity Profile | Often high (e.g., reprotoxic) | Generally lower, better human safety profile whiterose.ac.ukmdpi.com |
| Environmental Impact | Significant contribution to VOCs and waste rsc.orgslchemtech.com | Reduced environmental footprint, often biodegradable rsc.orgnih.gov |
| Reaction Suitability | Well-established for many reactions (e.g., Heck) rsc.org | Proven effective in benchmark reactions like Heck and Menschutkin rsc.org |
Advanced Computational Modeling for Predictive Understanding of Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating experimental research and discovery. nih.gov Applying advanced modeling techniques to methoxy-substituted 1,3-dioxolanes can offer deep insights into their electronic structure, stability, and reaction mechanisms.
Key areas for future computational research include:
Density Functional Theory (DFT) Studies : DFT calculations can be used to model the geometric and electronic properties of this compound. Such studies can predict the most stable conformations, bond energies, and the distribution of electron density within the molecule. This information is crucial for understanding its reactivity in various chemical transformations. mdpi.com
Reaction Pathway Modeling : Computational modeling can elucidate the transition states and reaction coordinates for processes involving dioxolanes. acs.org For example, modeling the mechanism of a proposed asymmetric synthesis can help in selecting the optimal catalyst and reaction conditions by comparing the energy barriers for different stereochemical outcomes. researchgate.net
Hirshfeld Surface Analysis : This technique allows for the visualization and quantification of intermolecular interactions within a crystal structure. nih.gov Applying Hirshfeld analysis to derivatives of this compound can help in understanding its solid-state properties and how it might interact with other molecules, such as biological receptors or catalyst surfaces.
Expansion of Applications in High-Value Chemical Synthesis and Materials Science
While 1,3-dioxolanes are already used as protecting groups and synthetic intermediates, future research aims to expand their application into more specialized and high-value areas. organic-chemistry.org The unique structural features of this compound make it a candidate for several emerging applications.
Potential future applications include:
Pharmaceutical Intermediates : Dioxolane rings are present in various biologically active molecules. For instance, 2-methoxy-1,3-dioxolane (B17582) has been used in the synthesis of nucleoside analogues with potential as HIV inhibitors. chemicalbook.comsigmaaldrich.com Future work could explore the use of chiral this compound as a versatile building block for creating complex and stereochemically defined pharmaceutical agents.
Advanced Materials : Cyclic ethers and acetals can be precursors for polymer synthesis. Research could investigate the ring-opening polymerization of this compound to create novel polymers with tailored properties, such as biodegradability or specific thermal characteristics.
Specialty Solvents and Electrolytes : The physical and chemical properties of substituted dioxolanes make them potential candidates for use in specialty applications. Their polarity and stability could be advantageous in formulations for electrolytes in lithium-ion batteries or as specialized solvents for sensitive chemical processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-4-methyl-1,3-dioxolane, and how can purity be ensured?
- Methodology : The compound can be synthesized via multi-step reactions starting from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol. Key steps include functionalization with methoxy groups, purification via flash chromatography, and solvent removal under reduced pressure. Characterization should employ H and C NMR spectroscopy, GC-MS, and elemental analysis to verify structural integrity and purity (>95%) .
Q. How do solvent compositions influence the hydrolysis kinetics of this compound?
- Methodology : Hydrolysis rates depend on solvent polarity and hydrogen-bonding capacity. For example, in water-dioxane or water-dimethylsulfoxide mixtures, kinetic studies using UV-Vis spectroscopy or conductometry can track reaction progress. Compare rate constants () under varying solvent ratios to identify transition-state effects. Solvent effects are nearly identical for A-1 (unimolecular) and A-Se2 (bimolecular) mechanisms, as shown in analogous dioxolane derivatives .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : Assign methoxy ( ppm) and dioxolane ring protons ( ppm) to confirm regiochemistry.
- GC-MS : Monitor molecular ion peaks () and fragmentation patterns to detect impurities.
- Elemental Analysis : Validate empirical formulas (e.g., CHO) with <0.3% deviation .
Advanced Research Questions
Q. How can mechanistic distinctions (A-1 vs. A-Se2) in hydrolysis reactions be experimentally resolved?
- Methodology : Use isotopic labeling (e.g., O) to track nucleophilic attack sites. For A-1 mechanisms (e.g., 2-methyl-1,3-dioxolane hydrolysis), measure solvent isotope effects (/) and compare activation parameters (Δ, Δ) via Eyring plots. A-Se2 mechanisms (e.g., 2-methyl-4-methylene-1,3-dioxolane) exhibit greater sensitivity to solvent nucleophilicity .
Q. What role does this compound play in controlled radical polymerization?
- Methodology : As a cyclic ketene acetal analog, it can enable radical ring-opening polymerization (RROP) to incorporate degradable ester linkages. Optimize initiator systems (e.g., TEMPO/azobisisobutyronitrile) and monitor kinetics via H NMR or GPC. Degradation rates can be tuned by varying monomer feed ratios .
Q. How can computational models predict the stability and reactivity of this compound derivatives?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can assess bond dissociation energies (BDEs) and transition states. Compare experimental vs. computed C chemical shifts to validate electron-density distributions. Solvent effects are modeled using the polarizable continuum model (PCM) .
Q. What strategies enhance the thermal and chemical stability of this compound in acidic/basic media?
- Methodology : Test stability under accelerated conditions (e.g., 1M HCl/NaOH at 50°C) via HPLC. Introduce steric hindrance (e.g., bulky substituents at C4) or electron-withdrawing groups to reduce ring strain. Derivatization with chloroacetamide groups (e.g., 2,2-dimethyl-4-chloromethylcarbamoylmethyloxymethyl-1,3-dioxolane) improves resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
